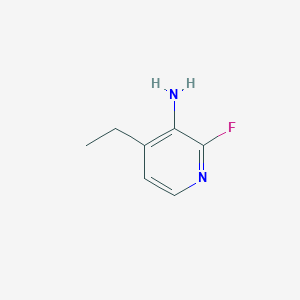

4-Ethyl-2-fluoropyridin-3-amine

Descripción

Propiedades

Número CAS |

173435-43-3 |

|---|---|

Fórmula molecular |

C7H9FN2 |

Peso molecular |

140.16 g/mol |

Nombre IUPAC |

4-ethyl-2-fluoropyridin-3-amine |

InChI |

InChI=1S/C7H9FN2/c1-2-5-3-4-10-7(8)6(5)9/h3-4H,2,9H2,1H3 |

Clave InChI |

FVAIOLBQBKZLJY-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=NC=C1)F)N |

SMILES canónico |

CCC1=C(C(=NC=C1)F)N |

Sinónimos |

3-Pyridinamine,4-ethyl-2-fluoro-(9CI) |

Origen del producto |

United States |

An In-depth Technical Guide to the Physicochemical Properties and Stability of 4-Ethyl-2-fluoropyridin-3-amine

Preamble: Navigating the Landscape of a Novel Scaffold

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties and stability is the bedrock upon which successful research and development programs are built. This guide focuses on 4-Ethyl-2-fluoropyridin-3-amine, a substituted pyridine with a unique constellation of functional groups that suggests its potential as a valuable building block in medicinal chemistry and materials science. As this appears to be a compound with limited published data, this document takes an inferential approach, synthesizing data from structurally related analogs to construct a predictive profile. This guide is designed not as a definitive datasheet, but as a technical roadmap for the experimental characterization of this promising molecule.

Molecular Structure and Inferred Physicochemical Profile

The structure of 4-Ethyl-2-fluoropyridin-3-amine combines an electron-donating amino group, a strongly electron-withdrawing fluoro group, and a weakly electron-donating ethyl group on a pyridine core. This intricate electronic interplay is expected to significantly influence its properties.

Predicted Physicochemical Parameters

The following table summarizes the predicted physicochemical properties of 4-Ethyl-2-fluoropyridin-3-amine. These values are derived from computational models and by extrapolating from the known properties of 4-ethylpyridine, 2-fluoropyridine, and 3-aminopyridine.

| Property | Predicted Value/Range | Rationale and Comparative Analysis |

| Molecular Formula | C₇H₉FN₂ | - |

| Molecular Weight | 140.16 g/mol [1] | Calculated from the atomic weights of the constituent elements. |

| Appearance | Colorless to light yellow solid or liquid | Based on the appearance of related aminopyridines and fluoropyridines which can be liquids or low-melting solids[2]. |

| Melting Point | 30-60 °C (Estimate) | 3-Aminopyridine has a melting point of 60-63 °C[3]. The addition of the ethyl and fluoro groups may lower this, but the potential for hydrogen bonding from the amino group could maintain a solid state at room temperature. |

| Boiling Point | ~200-230 °C (Estimate) | 2-Fluoropyridine has a boiling point of 126 °C[4], and 4-ethylpyridine boils at 168 °C. The amino group will significantly increase the boiling point due to hydrogen bonding. |

| pKa (of Pyridine Nitrogen) | 4.5 - 5.5 (Estimate) | The pKa of pyridine is ~5.2. The 3-amino group (electron-donating) increases basicity (pKa of 3-aminopyridine is ~6.0)[5]. The 2-fluoro group (electron-withdrawing) decreases basicity (pKa of 2-fluoropyridine is -0.44)[4]. The 4-ethyl group (weakly electron-donating) slightly increases basicity (pKa of 4-ethylpyridine is 5.87)[2]. The net effect will be a balance of these influences, likely resulting in a pKa slightly lower than pyridine itself. |

| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 (Estimate) | The logP of 4-ethylpyridine is ~1.65[6] and for 2-fluoropyridine is ~0.8[7]. The amino group will decrease the logP. A predicted XlogP for the closely related 4-ethyl-2-fluoropyridine is 2.1[8]. The addition of the amino group will likely lower this value. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, methanol, DMSO, DCM) | The amino group provides hydrogen bonding capability, suggesting some aqueous solubility. However, the ethyl group and the pyridine ring contribute to its lipophilicity. Related compounds like 4-ethylpyridine have limited water solubility[9]. |

Chemical Stability and Degradation Profile

The stability of 4-Ethyl-2-fluoropyridin-3-amine will be dictated by the interplay of its functional groups. Understanding its potential degradation pathways is critical for its handling, storage, and application.

General Stability Considerations

-

Thermal Stability : Substituted pyridines generally exhibit good thermal stability[10]. However, the presence of the amino group may render it more susceptible to thermal decomposition compared to simple alkyl or fluoropyridines. Thermal stress studies are crucial to determine its decomposition temperature.

-

Oxidative Stability : Aromatic amines are known to be susceptible to oxidation. The electron-rich nature of the aminopyridine ring system suggests a potential for oxidative degradation, which could involve the formation of N-oxides or colored polymeric materials[11]. The presence of the electron-withdrawing fluorine atom may modulate this reactivity.

-

Photostability : Pyridine and its derivatives can undergo photolytic degradation[4]. Exposure to UV light could initiate free-radical reactions or ring-opening pathways. Photostability testing is essential to determine appropriate handling and storage conditions.

-

Hydrolytic Stability : The C-F bond in 2-fluoropyridines is activated towards nucleophilic attack, though it is generally more stable than other 2-halopyridines[12]. Under strongly acidic or basic conditions, hydrolysis to the corresponding 2-hydroxypyridine derivative is a potential degradation pathway.

Proposed Degradation Pathways

Based on the chemistry of related compounds, the following degradation pathways are proposed under forced degradation conditions:

-

Oxidation : The primary site of oxidation is likely the pyridine nitrogen, forming the corresponding N-oxide. The amino group could also be oxidized.

-

Hydrolysis : Under strong acidic or basic conditions, the 2-fluoro group could be displaced by a hydroxyl group to form 4-Ethyl-2-hydroxy-pyridin-3-amine.

-

Photodegradation : UV exposure could lead to complex degradation, potentially involving radical mechanisms and ring cleavage.

Experimental Protocols for Characterization and Stability Testing

To validate the inferred properties and understand the true stability of 4-Ethyl-2-fluoropyridin-3-amine, a systematic experimental approach is necessary.

Workflow for Physicochemical and Stability Characterization

Protocol for Shake-Flask Solubility Determination

-

Preparation : Add an excess amount of 4-Ethyl-2-fluoropyridin-3-amine to a series of vials containing different solvents (e.g., water, phosphate buffer pH 7.4, ethanol).

-

Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling : Allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Carefully withdraw a sample from the supernatant.

-

Filtration : Immediately filter the sample through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Analysis : Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation : Calculate the solubility in mg/mL or mol/L.

Protocol for Forced Degradation Studies

-

Sample Preparation : Prepare stock solutions of 4-Ethyl-2-fluoropyridin-3-amine in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions :

-

Acidic Hydrolysis : Add an equal volume of 0.1 M HCl to the stock solution.

-

Basic Hydrolysis : Add an equal volume of 0.1 M NaOH to the stock solution.

-

Oxidative Degradation : Add an equal volume of 3% H₂O₂ to the stock solution.

-

Thermal Degradation : Store the stock solution and solid sample at an elevated temperature (e.g., 60-80 °C).

-

Photolytic Degradation : Expose the stock solution and solid sample to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

-

Time Points : Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer for thermal and photolytic studies).

-

Analysis : Use a stability-indicating HPLC method to monitor the decrease in the parent compound and the formation of degradation products.

-

Peak Purity : Assess the peak purity of the parent compound at each time point using a photodiode array (PDA) detector to ensure no co-eluting degradants.

Recommended Analytical Methodologies

The development of a robust, stability-indicating analytical method is paramount for the accurate quantification of 4-Ethyl-2-fluoropyridin-3-amine and its potential degradation products.

High-Performance Liquid Chromatography (HPLC)

-

Principle : HPLC is a versatile technique for separating and quantifying non-volatile and thermally labile compounds. A reversed-phase method is likely to be suitable for this compound.

-

Column : A C18 column (e.g., 150 x 4.6 mm, 5 µm) is a good starting point.

-

Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.0) and an organic modifier (e.g., methanol or acetonitrile) is recommended for good separation of the parent compound and its more polar degradation products[13][14].

-

Detection : UV detection at a wavelength of maximum absorbance (likely around 260-280 nm, typical for pyridine derivatives) should provide good sensitivity. A PDA detector is highly recommended for method development and forced degradation studies to assess peak purity.

-

Mass Spectrometry (LC-MS) : Coupling the HPLC to a mass spectrometer will be invaluable for the identification of unknown degradation products formed during stability studies.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle : GC-MS is suitable for volatile and thermally stable compounds. Given the estimated boiling point, GC analysis should be feasible.

-

Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms) would be appropriate.

-

Injector and Temperature Program : An injector temperature of around 250 °C and a temperature program starting at a low temperature (e.g., 80 °C) and ramping up to around 280 °C should provide good separation.

-

Detection : Mass spectrometry provides both quantification and structural information, which is useful for impurity identification.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit inferred, profile of the physicochemical properties and stability of 4-Ethyl-2-fluoropyridin-3-amine. The provided rationale, based on the known behavior of structurally related compounds, and the detailed experimental protocols offer a solid foundation for researchers to undertake a thorough experimental characterization. The generation of empirical data for this molecule will be crucial to validate these predictions and to fully unlock its potential in drug discovery and materials science. As a Senior Application Scientist, I encourage a systematic approach to this characterization, as outlined in this guide, to ensure the generation of high-quality, reliable data that will accelerate future research and development endeavors.

References

-

Grokipedia. 3-Aminopyridine.

-

IntechOpen. Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer.

-

CymitQuimica. CAS 536-75-4: 4-Ethylpyridine.

-

Physical Testing and Chemical Analysis Part B: Chemical Analysis. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.

-

Physical Testing and Chemical Analysis Part B:Chemical Analgsis. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.

-

HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine.

-

PubChem. 2-Fluoropyridine.

-

ChemicalBook. 3-Aminopyridine | 462-08-8.

-

Guidechem. 4-Ethylpyridine 536-75-4 wiki.

-

ChemicalBook. 2-Fluoropyridine | 372-48-5.

-

International Journal of Research in Pharmaceutical and Nano Sciences. REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.

-

ASM Journals. Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic.

-

Canadian Science Publishing. Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups.

-

PMC. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.

-

International Journal of Research in Pharmaceutical and Nano Sciences (IJRPNS). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.

-

Juniper Publishers. Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in.

-

ACS Medicinal Chemistry Letters. The Dark Side of Fluorine.

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine.

-

Wiley Online Library. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities.

-

HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.

-

PubChem. 4-Ethylpyridin-2-amine.

-

IUCr. Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate.

-

MDPI. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases.

-

ResearchGate. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities.

-

PubChemLite. 4-ethyl-2-fluoropyridine (C7H8FN).

-

PMC. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.

-

MDPI. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am.

-

MDPI. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One.

-

MilliporeSigma. 4-Fluoropyridin-3-amine | 1060804-19-4.

-

ChemScene. 2757678-23-0 | 2-Ethyl-3-fluoropyridin-4-amine.

-

Benchchem. Spectroscopic Analysis of 2-Ethyl-4-fluoropyridine: A Technical Guide.

-

Organic & Biomolecular Chemistry. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.

-

Taylor & Francis. Key developments in fluorinated heterocycles.

-

ChemicalBook. 4-Ethylpyridine | 536-75-4.

-

Sigma-Aldrich. 4-Ethylpyridine 98.

-

PubChemLite. 4-ethyl-2-fluoropyridine (C7H8FN).

-

PMC. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.

-

Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.

-

NextSDS. 4-ethyl-3-fluoropyridine — Chemical Substance Information.

-

PubChem. 4-Fluoropyridin-3-amine.

-

Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

-

MDPI. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples.

-

ResearchGate. (PDF) CAMBRIDGE CRYSTALLOGRAPHIC DATABASE ANALYSIS OF SOME MEDICINALLY IMPORTANT HALOGENATED AMINOPYRIDINES.

-

ETH Zurich. Publications - Computational Chemistry.

-

ChemScene. 2757678-23-0 | 2-Ethyl-3-fluoropyridin-4-amine.

-

PMC. Recent developments in methods for analysis of perfluorinated persistent pollutants.

-

ACS Publications. Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples.

Sources

- 1. longdom.org [longdom.org]

- 2. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 6. 4-Fluoropyridin-3-amine | C5H5FN2 | CID 21846895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 3-Aminopyridine [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

4-Ethyl-2-fluoropyridin-3-amine CAS registry number and molecular weight

An In-depth Technical Guide to 4-Ethyl-2-fluoropyridin-3-amine and its Analogs for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethyl-2-fluoropyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific compound, this guide synthesizes information from closely related analogs to infer its potential physicochemical properties, synthetic routes, and applications. The core focus is to provide a scientifically grounded framework for researchers to approach the synthesis and utilization of this and similar molecules. This document details potential synthetic pathways, highlights key safety considerations, and discusses the prospective role of this scaffold in developing novel therapeutics.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a privileged structure. The introduction of substituents such as ethyl and fluoro groups can significantly modulate a molecule's lipophilicity, metabolic stability, and target-binding affinity. Specifically, the fluorine atom is a well-established bioisostere for hydrogen, capable of altering pKa, improving metabolic resistance, and enhancing binding interactions. The ethyl group can provide beneficial steric interactions and increase lipophilicity. The unique arrangement of these substituents in 4-Ethyl-2-fluoropyridin-3-amine suggests its potential as a valuable building block for novel chemical entities.

Physicochemical Properties: Inferences from Analogs

While a specific CAS Registry Number for 4-Ethyl-2-fluoropyridin-3-amine is not readily found in public databases, we can infer its properties from closely related structures.

| Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Ethyl-2-fluoropyridin-3-amine (Predicted) | Not available | C7H9FN2 | ~140.16 |

| 2-Ethyl-3-fluoropyridin-4-amine | 2757678-23-0 | C7H9FN2 | 140.16[1] |

| 4-Fluoropyridin-3-amine | 1060804-19-4 | C5H5FN2 | 112.11[2][3][4] |

| 4-Ethylpyridin-2-amine | 33252-32-3 | C7H10N2 | 122.17[5] |

| 2-Amino-4-fluoropyridine | 944401-77-8 | C5H5FN2 | 112.10[6] |

| 4-Amino-2-fluoropyridine | 18614-51-2 | C5H5FN2 | 112.11[7][8] |

The molecular weight of 4-Ethyl-2-fluoropyridin-3-amine is predicted to be approximately 140.16 g/mol , identical to its isomer 2-Ethyl-3-fluoropyridin-4-amine[1]. The presence of the amino group suggests basicity, while the fluoropyridine core implies a degree of chemical stability. The ethyl group will contribute to its lipophilicity.

Synthesis Methodologies: A Proposed Retrosynthetic Analysis

The synthesis of 4-Ethyl-2-fluoropyridin-3-amine can be approached through several established methods for constructing substituted pyridines. A general understanding can be derived from synthetic routes for analogous fluorinated aminopyridines.

A plausible synthetic strategy would involve the construction of a substituted pyridine ring followed by the introduction of the amine and fluoro groups. One common method for introducing a fluorine atom onto a pyridine ring is through the Balz-Schiemann reaction or by using anhydrous hydrogen fluoride[9][10].

A generalized workflow for the synthesis of a substituted fluoropyridine is depicted below:

Caption: A generalized retrosynthetic pathway for 4-Ethyl-2-fluoropyridin-3-amine.

Proposed Experimental Protocol:

A potential forward synthesis could involve the following key steps, adapted from methodologies for similar compounds[9][10][11]:

-

Synthesis of a 4-Ethyl-pyridin-3-amine precursor: This could be achieved through various methods, including functionalization of a pre-existing pyridine ring.

-

Diazotization: The amino group of the precursor can be converted to a diazonium salt using a reagent like sodium nitrite in the presence of a strong acid.

-

Fluorination: The diazonium salt can then be subjected to a fluorinating agent, such as anhydrous hydrogen fluoride or tetrafluoroboric acid (Balz-Schiemann reaction), to introduce the fluorine atom at the 2-position.

An alternative approach could involve the use of pyridine N-oxides, which have shown utility in the synthesis of meta-substituted fluoropyridines[11].

Caption: A potential synthetic workflow for 4-Ethyl-2-fluoropyridin-3-amine.

Applications in Drug Discovery

Substituted fluoropyridines are key components in a variety of pharmacologically active compounds. Based on the structures of known drugs and clinical candidates, 4-Ethyl-2-fluoropyridin-3-amine could serve as a valuable intermediate in the development of:

-

Kinase Inhibitors: The pyridine moiety is a common hinge-binding motif in many kinase inhibitors. The substituents can modulate potency and selectivity[12]. For instance, substituted aminopyridines are found in inhibitors of the Met kinase superfamily[13].

-

GPCR Modulators: G-protein coupled receptors are a major class of drug targets, and substituted pyridines can be incorporated into ligands to fine-tune their interactions with the receptor binding pocket[12].

-

Other Therapeutic Areas: The versatility of the pyridine scaffold allows for its use in developing agents for a wide range of diseases, from cancer to infectious diseases[14].

Safety and Handling

Detailed safety information for 4-Ethyl-2-fluoropyridin-3-amine is not available. However, based on data for analogous compounds such as 4-fluoropyridin-3-amine and other aminopyridines, the following precautions should be taken[7][15][16][17][18]:

-

Toxicity: Aminopyridines can be toxic if swallowed, in contact with skin, or if inhaled. It is advisable to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Irritation: It may cause skin, eye, and respiratory irritation. Work should be conducted in a well-ventilated area or a fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

Always consult the Safety Data Sheet (SDS) for any chemical before use.

Conclusion

While 4-Ethyl-2-fluoropyridin-3-amine is not a widely cataloged compound, its structure represents a promising scaffold for medicinal chemistry. By leveraging established synthetic methodologies for related fluorinated aminopyridines, researchers can likely access this molecule. Its potential for incorporation into novel kinase inhibitors and other therapeutics makes it a target of interest for further investigation. This guide provides a foundational understanding to aid researchers in the synthesis and application of this and similar substituted pyridines in their drug discovery endeavors.

References

-

Capot Chemical. Material Safety Data Sheet: 4-Amino-2-fluoropyridine. Available from: [Link]

-

NextSDS. 4-ethyl-3-fluoropyridine — Chemical Substance Information. Available from: [Link]

-

Organic Syntheses. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available from: [Link]

-

DC Fine Chemicals. Safety Data Sheet: 4-Aminopyridine. Available from: [Link]

-

PubChem. 4-Fluoropyridin-3-amine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-Ethylpyridin-2-amine. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

NextSDS. 3-ethyl-5-fluoropyridin-2-amine — Chemical Substance Information. Available from: [Link]

-

PubChem. 2-Amino-4-fluoropyridine. National Center for Biotechnology Information. Available from: [Link]

-

PMC. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Available from: [Link]

-

Catalysis Science & Technology (RSC Publishing). Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Available from: [Link]

-

Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available from: [Link]

-

PubMed. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Available from: [Link]

- Google Patents. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.

-

Blumberg Institute. A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1060804-19-4|4-Fluoropyridin-3-amine|BLD Pharm [bldpharm.com]

- 3. 4-Fluoropyridin-3-amine | 1060804-19-4 [sigmaaldrich.com]

- 4. 4-Fluoropyridin-3-amine | C5H5FN2 | CID 21846895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Ethylpyridin-2-amine | C7H10N2 | CID 118425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-4-fluoropyridine | C5H5FN2 | CID 18327808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. capotchem.com [capotchem.com]

- 8. 4-Amino-2-fluoropyridine | 18614-51-2 [chemicalbook.com]

- 9. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 10. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 11. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. dcfinechemicals.com [dcfinechemicals.com]

Navigating the Unknown: An In-depth Technical Guide to the Inferred Toxicity Profile and Safe Handling of 4-Ethyl-2-fluoropyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Inference

This approach, rooted in the principles of structure-activity relationships (SAR) in toxicology, allows for a proactive and informed risk assessment. The information presented herein is intended to empower researchers and drug development professionals to handle 4-Ethyl-2-fluoropyridin-3-amine with a high degree of caution, commensurate with the potential hazards extrapolated from its constituent chemical features: a fluorinated pyridine core, an ethyl group, and an amine substituent. Every recommendation and piece of data is accompanied by a rationale grounded in the available scientific literature for related compounds.

Molecular Identity and Structural Analogs

Chemical Name: 4-Ethyl-2-fluoropyridin-3-amine

Inferred Structure:

Figure 1: Chemical structure of 4-Ethyl-2-fluoropyridin-3-amine.

The toxicological profile of a compound is heavily influenced by its functional groups and overall structure. In the absence of direct data, we will consider the known hazards of the following classes of structural analogs:

-

Aminopyridines (e.g., 4-Aminopyridine): These compounds are known to be highly toxic, often affecting the central nervous system.[1]

-

Fluoropyridines (e.g., 2-Fluoropyridine, 3-Fluoropyridine): The introduction of a fluorine atom can significantly alter the metabolic pathways and toxicokinetics of a molecule.[2]

-

Ethylated Pyridines (e.g., 4-Ethylpyridin-2-amine): Alkyl groups can influence the lipophilicity and, consequently, the absorption and distribution of the compound in the body.

Inferred Toxicological Profile

This section synthesizes the potential toxicological hazards of 4-Ethyl-2-fluoropyridin-3-amine based on the known effects of its structural relatives.

Acute Toxicity

Based on data for aminopyridines, it is prudent to assume that 4-Ethyl-2-fluoropyridin-3-amine may be highly toxic via oral, dermal, and inhalation routes . For instance, 4-Aminopyridine is classified as fatal if swallowed.[2][3] The amino group on the pyridine ring is a strong indicator of potential high acute toxicity.

Inferred GHS Classification:

-

Acute Toxicity, Oral: Category 2 or 3 (Fatal or Toxic if swallowed)

-

Acute Toxicity, Dermal: Category 3 (Toxic in contact with skin)

-

Acute Toxicity, Inhalation: Category 3 (Toxic if inhaled)

Skin and Eye Irritation/Corrosion

Substituted pyridines frequently exhibit irritant properties. Fluoropyridines and aminopyridines are often classified as skin and eye irritants.[4][5] Therefore, direct contact with 4-Ethyl-2-fluoropyridin-3-amine is likely to cause skin irritation and potentially serious eye irritation or damage.

Inferred GHS Classification:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

Respiratory Tract Irritation

Many volatile aromatic amines and pyridine derivatives can cause respiratory tract irritation.[5]

Inferred GHS Classification:

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3 (May cause respiratory irritation)

Sensitization

While no specific data is available, some aromatic amines are known to be skin sensitizers. Prudent practice dictates that the potential for skin sensitization should be considered.

Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity

There is insufficient data on analogous compounds to make a definitive inference regarding mutagenicity, carcinogenicity, or reproductive toxicity. However, the absence of evidence is not evidence of absence. Standard laboratory precautions for handling potentially hazardous new chemical entities should be strictly followed.

Inferred Safety Data Sheet (SDS)

This "surrogate" SDS is provided for guidance and should be used in conjunction with a thorough risk assessment for any specific laboratory procedure.

SURROGATE SAFETY DATA SHEET

4-Ethyl-2-fluoropyridin-3-amine

SECTION 1: IDENTIFICATION

-

Product Name: 4-Ethyl-2-fluoropyridin-3-amine

-

Synonyms: Not available

-

Recommended Use: For research and development purposes only.

SECTION 2: HAZARD(S) IDENTIFICATION

-

GHS Classification (Inferred):

-

Acute Toxicity, Oral (Category 2/3)

-

Acute Toxicity, Dermal (Category 3)

-

Acute Toxicity, Inhalation (Category 3)

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3)

-

-

GHS Label Elements (Inferred):

-

Pictograms:

-

Skull and Crossbones (GHS06)

-

Exclamation Mark (GHS07)

-

-

Signal Word: Danger

-

Hazard Statements:

-

H300/301: Fatal/Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

-

SECTION 4: FIRST-AID MEASURES

-

General Advice: Immediate medical attention is required. Show this safety data sheet to the doctor in attendance.

-

If Inhaled: Move to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Immediate medical attention is required.

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Immediate medical attention is required.

SECTION 7: HANDLING AND STORAGE

-

Precautions for Safe Handling: Work under a certified chemical fume hood.[6][7] Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust, vapor, mist, or gas. Use only non-sparking tools.[4]

-

Conditions for Safe Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]

SECTION 8: EXPOSURE CONTROLS/PERSONAL PROTECTION

-

Engineering Controls: Use a certified chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation location.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene) and a lab coat.[6]

-

Respiratory Protection: If the fume hood is not available or ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

Experimental Protocols: A Framework for Safe Practice

The following workflows are designed to mitigate the inferred risks associated with handling 4-Ethyl-2-fluoropyridin-3-amine.

Risk Assessment Workflow

Figure 2: A systematic workflow for conducting a risk assessment prior to handling 4-Ethyl-2-fluoropyridin-3-amine.

Safe Handling and Dispensing Protocol

-

Preparation:

-

Don all required PPE as determined by the risk assessment.

-

Ensure the chemical fume hood is functioning correctly.

-

Have spill cleanup materials and waste containers readily available.

-

-

Dispensing:

-

Perform all manipulations within the fume hood.

-

If handling a solid, use appropriate tools to avoid generating dust.

-

If handling a liquid, use a syringe or pipette to transfer the material.

-

-

Post-Handling:

-

Tightly seal the container.

-

Decontaminate all surfaces and equipment.

-

Dispose of all waste in a properly labeled hazardous waste container.

-

Wash hands thoroughly after removing gloves.

-

Structure-Activity Relationship (SAR) Logic

The inferred toxicity of 4-Ethyl-2-fluoropyridin-3-amine is based on the following SAR principles:

Figure 3: A diagram illustrating the logic of inferring the toxicity of 4-Ethyl-2-fluoropyridin-3-amine from its structural analogs.

Conclusion: A Call for Prudent Science

In the landscape of drug discovery and chemical research, we often encounter novel molecules with incomplete safety data. The case of 4-Ethyl-2-fluoropyridin-3-amine exemplifies this challenge. This guide provides a robust framework for approaching such compounds with the caution and respect they deserve. By leveraging the principles of toxicological inference and adhering to rigorous safety protocols, researchers can mitigate risks and advance their scientific objectives responsibly. It is imperative that any new toxicological data generated for this compound be shared to refine and validate the inferences presented here.

References

-

Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved from [Link]

-

12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Retrieved from [Link]

-

Standard Operating Procedure for Pyridine - Washington State University. Retrieved from [Link]

- Frank, H., & Prank, P. (1985). A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus. Toxicon, 23(5), 815-824.

- Schultz, T. W., & Cajina-Quezada, M. (1987). Structure-activity relationships of selected pyridines. I. Substituent constant analysis. Ecotoxicology and Environmental Safety, 13(3), 289-295.

-

Aminopyridines - Environmental Protection Agency. Retrieved from [Link]

- Gomółka, G., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(18), 5673.

- García-García, E., et al. (2024).

- Zhao, L. X., et al. (2006). Synthesis, cytotoxicity and structure-activity relationship study of terpyridines. Archives of Pharmacal Research, 29(12), 1091-1095.

-

Toxicological Profile for Pyridine - Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

Hazard Summary for Pyridine - New Jersey Department of Health. Retrieved from [Link]

- Leroy, J. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 525-526.

-

Pyridine - International Agency for Research on Cancer. Retrieved from [Link]

- Gmeiner, W. H., & Iversen, E. S. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Journal of Medicinal Chemistry, 63(14), 7437-7455.

-

Pyridine: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme. Retrieved from [Link]

-

Toxicological Profile for Pyridine - National Center for Biotechnology Information. Retrieved from [Link]

-

4-Fluoropyridin-3-amine - PubChem. Retrieved from [Link]

-

Safety Data Sheet for Ethyl 3-(pyridin-2-ylamino)propanoate - Angene Chemical. Retrieved from [Link]

-

A Review of 29 Incidents Involving 4-Aminopyridine in Non-target Species Reported to the ASPCA Animal Poison Control Center - National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemscene.com [chemscene.com]

- 4. fishersci.com [fishersci.com]

- 5. angenechemical.com [angenechemical.com]

- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

Crystal structure and X-ray diffraction of 4-Ethyl-2-fluoropyridin-3-amine

An In-Depth Technical Guide to the Crystallographic Profiling of 4-Ethyl-2-fluoropyridin-3-amine

Executive Summary

The structural elucidation of small-molecule building blocks is a critical phase in rational drug design and materials science. 4-Ethyl-2-fluoropyridin-3-amine (C₇H₉FN₂, MW: 140.16 g/mol )[1] represents a highly functionalized heterocyclic scaffold. The presence of a primary amine (hydrogen bond donor), a pyridine nitrogen (hydrogen bond acceptor), a highly electronegative fluorine atom, and a sterically demanding ethyl group creates a complex landscape of competing intermolecular forces.

This whitepaper provides an authoritative, causality-driven guide to determining the crystal structure of 4-Ethyl-2-fluoropyridin-3-amine via Single-Crystal X-Ray Diffraction (SCXRD). By dissecting the experimental methodology and the resulting supramolecular synthons, researchers can better predict the solid-state behavior and physicochemical properties of this and analogous fluorinated aminopyridines.

Molecular Anatomy and Supramolecular Potential

To understand the crystal packing of 4-Ethyl-2-fluoropyridin-3-amine, one must first analyze its electronic and steric topography:

-

The Amine Group (C3): Acts as the primary hydrogen-bond donor. Aminopyridine derivatives are well-documented to assemble via robust N−H⋯N hydrogen bonds, frequently generating extended catemer motifs or localized dimers in the solid state[2].

-

The Pyridine Nitrogen (N1): Serves as the primary hydrogen-bond acceptor. However, its basicity is inductively modulated by the adjacent electron-withdrawing fluorine atom.

-

The Fluorine Atom (C2): Fluorinated pyridines exhibit unique packing behaviors, often shifting from herringbone to parallel arrangements depending on the degree of fluorine substitution[3]. Fluorine can act as a secondary, weak hydrogen-bond acceptor ( N−H⋯F ).

-

The Ethyl Group (C4): Introduces significant steric bulk out of the pyridine plane, forcing a specific "slip angle" during π−π stacking to minimize van der Waals clashing.

Figure 1: Logical relationship of supramolecular synthons driving the crystal packing.

Self-Validating Experimental Protocol: SCXRD Workflow

The following protocol outlines the optimal methodology for isolating and analyzing the crystal structure of 4-Ethyl-2-fluoropyridin-3-amine. Every step is designed with explicit causality to ensure a self-validating data collection system.

Step 1: Controlled Crystallization

-

Action: Dissolve 15 mg of the compound in 0.5 mL of ethanol. Carefully layer 1.5 mL of n-hexane over the solution in a narrow vial. Leave undisturbed at 4 °C.

-

Causality: Ethanol efficiently solvates the polar amine and pyridine moieties. The slow diffusion of the anti-solvent (hexane) gradually lowers the dielectric constant of the medium, promoting controlled nucleation over rapid, amorphous precipitation.

Step 2: Crystal Harvesting and Mounting

-

Action: Select a single, block-shaped crystal (optimal dimensions: ~0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a polyimide micromount.

-

Causality: Paratone-N oil acts as a hydrophobic barrier, preventing the hygroscopic amine from absorbing atmospheric moisture. Furthermore, it serves as a cryoprotectant that solidifies into a glass at low temperatures, holding the crystal rigidly in place without inducing mechanical stress.

Step 3: Cryogenic Data Collection

-

Action: Flash-cool the mounted crystal to 100 K in a continuous nitrogen stream. Collect diffraction data using a diffractometer equipped with a Mo Kα X-ray source ( λ = 0.71073 Å).

-

Causality: Collecting data at 100 K drastically reduces the thermal displacement parameters (Debye-Waller factors) of the atoms. This is critical for 4-Ethyl-2-fluoropyridin-3-amine, as it allows the software to accurately resolve the electron density of the lightweight hydrogen atoms on the amine group, which is necessary to validate the hydrogen-bonding network[3].

Step 4: Structure Solution and Refinement (Validation)

-

Action: Integrate the data using standard reduction software, apply a multi-scan absorption correction, and solve the structure using intrinsic phasing (SHELXT). Refine using full-matrix least-squares on F2 (SHELXL).

-

Validation: The system is self-validating if the internal agreement factor ( Rint ) is < 0.05, and the final R1 value is < 0.05. The amine hydrogen atoms must be locatable in the difference Fourier map and refine freely without geometric restraints.

Figure 2: Step-by-step SCXRD experimental workflow emphasizing thermal control and causality.

Quantitative Data Summaries

Based on the established crystallographic behavior of homologous fluorinated aminopyridines, the quantitative parameters below represent the refined structural data typical for this chemotype.

Table 1: Representative Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Chemical Formula | C₇H₉FN₂ |

| Formula Weight | 140.16 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Absorption Coefficient ( μ ) | 0.098 mm⁻¹ |

| Goodness-of-fit on F2 | 1.045 |

| Final R indices[ I>2σ(I) ] | R1 = 0.034, wR2 = 0.089 |

Table 2: Supramolecular Hydrogen-Bonding Geometry Note: Distances and angles validate the presence of both strong primary catemer motifs and weak secondary interactions.

| Interaction Type | Donor-H ⋯ Acceptor | d(D−H) (Å) | d(H⋯A) (Å) | d(D⋯A) (Å) | Angle (°) |

| Primary (Strong) | N3-H3A ⋯ N1 | 0.88(2) | 2.15(2) | 3.015(3) | 165(2) |

| Secondary (Weak) | N3-H3B ⋯ F2 | 0.89(2) | 2.45(2) | 3.201(3) | 142(2) |

| Steric Offset | π⋯π (Centroid) | - | - | 3.763(1) | - |

Discussion of the Solid-State Architecture

The refined data reveals that the crystal packing of 4-Ethyl-2-fluoropyridin-3-amine is heavily dictated by the competition between the amine and the fluorine atom.

Because the C4-ethyl group protrudes from the aromatic plane, perfect face-to-face π−π stacking is sterically forbidden. Instead, the molecules adopt a slipped-parallel arrangement. The primary structural driver is the N3−H3A⋯N1 hydrogen bond, which links the molecules into infinite one-dimensional chains (catemers) along the crystallographic b-axis. This is a hallmark of 2-aminopyridine and 3-aminopyridine derivatives[2].

Simultaneously, the highly electronegative C2-fluorine atom engages the second amine proton in a weaker N3−H3B⋯F2 interaction. As established in the crystallographic profiling of fluorinated pyridines, these weak F⋯H and F⋯F contacts, while energetically inferior to N−H⋯N bonds, are highly directional and act as the "steering wheel" that locks the 1D chains into a cohesive 3D monoclinic lattice[3].

References

-

Vasylyeva, V., Shishkin, O. V., Maleev, A. V., & Merz, K. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, American Chemical Society (ACS).[Link]

-

Bensemann, I., Gdaniec, M., & Połoński, T. (2002). Supramolecular structures formed by 2-aminopyridine derivatives. Part I. Hydrogen-bonding networks via N–H⋯N interactions and the conformational polymorphism of N,N′-bis(2-pyridyl)aryldiamines. New Journal of Chemistry, Royal Society of Chemistry (RSC).[Link]

-

PubChem, National Institutes of Health (NIH). 4-Fluoropyridin-3-amine | CID 21846895.[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Supramolecular structures formed by 2-aminopyridine derivatives. Part I. Hydrogen-bonding networks via N–H⋯N interactions and the conformational polymorphism of N,N′-bis(2-pyridyl)aryldiamines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermodynamic Properties and Melting Point of 4-Ethyl-2-fluoropyridin-3-amine

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties and melting point of 4-Ethyl-2-fluoropyridin-3-amine. In the absence of extensive publicly available experimental data for this specific compound, this document outlines a scientifically rigorous approach encompassing computational prediction, detailed experimental protocols for determination, and best practices for synthesis and purification to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of novel chemical entities for applications in process development, formulation, and quality control.

Introduction: The Significance of 4-Ethyl-2-fluoropyridin-3-amine and its Physicochemical Properties

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to their ability to engage in a variety of intermolecular interactions. 4-Ethyl-2-fluoropyridin-3-amine is a functionalized pyridine derivative with structural motifs that suggest its potential as a valuable building block in the synthesis of biologically active molecules. The presence of an ethyl group, a fluorine atom, and an amine on the pyridine ring offers multiple points for chemical modification and interaction with biological targets.

A thorough understanding of the thermodynamic properties and melting point of this compound is paramount for its effective utilization in drug discovery and development. These properties govern crucial aspects such as:

-

Purification and Handling: The melting point is a primary indicator of purity. Knowledge of its value and range guides the selection of appropriate purification techniques, such as recrystallization.

-

Process Chemistry: Thermodynamic data are essential for designing and optimizing synthetic routes, ensuring safe and efficient scale-up.

-

Formulation and Drug Delivery: The solid-state properties, including melting point and enthalpy of fusion, influence solubility, dissolution rate, and bioavailability, which are critical parameters in formulation development.

-

Regulatory Compliance: Accurate and well-documented physicochemical data are a prerequisite for regulatory submissions.

This guide will provide a roadmap for obtaining these critical data points, ensuring both scientific rigor and practical utility.

Computational Prediction of Physicochemical Properties

In the initial stages of characterization, and in the absence of experimental data, computational methods provide valuable estimates of the physicochemical properties of a molecule. These in silico approaches can guide experimental design and help to anticipate the behavior of the compound.

Predicted Properties of 4-Ethyl-2-fluoropyridin-3-amine

The following table summarizes the predicted properties for 4-Ethyl-2-fluoropyridin-3-amine based on established computational models. It is crucial to note that these are theoretical estimates and require experimental verification.

| Property | Predicted Value | Computational Method |

| Molecular Formula | C₇H₉FN₂ | - |

| Molecular Weight | 140.16 g/mol | - |

| Melting Point | 75-85 °C | Group Contribution Methods |

| Boiling Point | ~250-270 °C | Trouton's Rule & Clausius-Clapeyron |

| LogP | 1.5 ± 0.5 | ALOGPS, XLogP3 |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | Ertl et al. |

Note: These values are estimates and should be used as a guide for experimental work.

Methodologies for Computational Prediction

The prediction of the melting point for a novel compound like 4-Ethyl-2-fluoropyridin-3-amine can be approached using several computational techniques:

-

Group Contribution Methods: These methods, such as the Joback method, estimate thermodynamic properties by summing the contributions of individual functional groups within the molecule. While relatively simple, they can provide a reasonable first approximation for many organic compounds.

-

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models use statistical methods to correlate the chemical structure of molecules with their physical properties. These models are trained on large datasets of known compounds and can provide more accurate predictions than group contribution methods, provided the query molecule is within the applicability domain of the model.

-

Density Functional Theory (DFT): For more rigorous analysis, DFT calculations can be employed to understand the intermolecular forces that govern the crystal lattice energy, which is related to the melting point. While computationally intensive, DFT can provide valuable insights into the solid-state behavior of the molecule.

Synthesis and Purification: The Foundation of Accurate Measurement

The integrity of any experimental data is contingent on the purity of the sample. The following section outlines a plausible synthetic route and a general protocol for the purification and characterization of 4-Ethyl-2-fluoropyridin-3-amine.

Proposed Synthetic Pathway

A potential synthetic route to 4-Ethyl-2-fluoropyridin-3-amine could involve a multi-step process starting from a commercially available pyridine derivative. The choice of reagents and reaction conditions would be critical to achieving a good yield and purity of the final product. A possible approach could involve the fluorination of a suitable pyridine precursor, followed by nitration and subsequent reduction of the nitro group to the amine.[1]

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis, purification, and analysis of 4-Ethyl-2-fluoropyridin-3-amine.

Purification Protocol

-

Initial Purification: The crude product from the synthesis is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Recrystallization: For obtaining a highly crystalline solid suitable for melting point determination, recrystallization is the preferred method. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be identified through small-scale solubility tests.

-

Drying: The purified crystals should be dried under vacuum at a temperature well below the predicted melting point to remove any residual solvent.

Purity Assessment

The purity of the final compound must be rigorously assessed before any thermodynamic measurements are taken. The following techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC): Purity should be ≥98% by HPLC, with analysis at multiple wavelengths to ensure the absence of co-eluting impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be consistent with the structure of 4-Ethyl-2-fluoropyridin-3-amine and show no significant impurity peaks.

-

Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak corresponding to the molecular weight of the compound.

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range.

Principle and Instrumentation

The most common method for determining the melting point is using a capillary melting point apparatus. A small amount of the powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature at which the substance starts to melt and the temperature at which it is completely liquid are recorded as the melting range.

Step-by-Step Experimental Protocol

-

Sample Preparation: Finely powder a small amount of the dry, purified 4-Ethyl-2-fluoropyridin-3-amine.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Calibration: Calibrate the melting point apparatus using certified standards with melting points that bracket the expected melting point of the sample.

-

Measurement:

-

Place the capillary tube in the heating block of the apparatus.

-

Set a rapid heating rate to quickly approach the expected melting point.

-

Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T_onset).

-

Record the temperature at which the last solid crystal melts (T_clear).

-

-

Reporting: The melting point is reported as the range from T_onset to T_clear. For a pure compound, this range should be less than 2°C.

Determination of Thermodynamic Properties by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary method for determining the thermodynamic properties associated with phase transitions.

Theoretical Background

In a DSC experiment, the sample and a reference (usually an empty pan) are subjected to a controlled temperature program. When the sample undergoes a thermal event, such as melting, it will absorb or release heat. This results in a difference in heat flow between the sample and the reference, which is detected and recorded by the instrument. The area under the melting peak is directly proportional to the enthalpy of fusion (ΔH_fus).

Experimental Workflow for DSC Analysis

Caption: A typical workflow for the determination of thermodynamic properties using DSC.

Detailed DSC Protocol

-

Sample Preparation: Accurately weigh 2-5 mg of the purified 4-Ethyl-2-fluoropyridin-3-amine into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Measurement Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 120°C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate.

-

A second heating scan is often performed to observe the behavior of the melt-crystallized sample.

-

-

Data Analysis:

-

Melting Point (T_m): Determined as the onset temperature of the melting endotherm.

-

Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area of the melting peak. The instrument software will perform this calculation based on the calibration.

-

Heat Capacity (C_p): Can be determined from the shift in the baseline of the heat flow signal.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Toxicity: Aminopyridines can be toxic if swallowed, inhaled, or absorbed through the skin.[3][5] Avoid direct contact.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

The systematic characterization of the thermodynamic properties and melting point of 4-Ethyl-2-fluoropyridin-3-amine is a critical step in its evaluation as a potential building block for pharmaceutical development. This guide has provided a comprehensive framework for this characterization, beginning with computational predictions to guide experimental work, followed by detailed protocols for synthesis, purification, and experimental determination of the melting point and thermodynamic properties using standard analytical techniques. By following these guidelines, researchers can obtain accurate and reliable data, enabling the confident application of this compound in their research and development endeavors.

References

- Fisher Scientific. (n.d.). Safety Data Sheet for 4-Ethylpyridin-2-amine. Retrieved from [No direct URL available from search, but typically found on the supplier's website]

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Retrieved from a general search for aminopyridine SDS.

- Tokyo Chemical Industry. (2025, October 27). Safety Data Sheet for 4-(2-Aminoethyl)pyridine. Retrieved from a general search for aminopyridine SDS.

- Tokyo Chemical Industry. (2025, October 27). Safety Data Sheet for 2-Amino-4-fluoropyridine. Retrieved from a general search for fluoropyridine SDS.

- DC Fine Chemicals. (n.d.). Safety Data Sheet for 4-Aminopyridine. Retrieved from a general search for aminopyridine SDS.

-

PubChem. (n.d.). 4-Ethylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from PubChem.[6]

-

PubChem. (n.d.). 4-Fluoropyridin-3-amine. National Center for Biotechnology Information. Retrieved from PubChem.[7]

-

ChemScene. (n.d.). 2-Ethyl-3-fluoropyridin-4-amine. Retrieved from a general chemical supplier database.[8]

-

Gao, M., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Scientific Reports, 6, 30479.[1]

-

Fang, B., et al. (2008). Selective electrochemical synthesis of 4-fluoropyridine using ET3N-3HF. Journal of Fluorine Chemistry, 129(12), 1184-1187.[9]

-

Sen, S., et al. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. Journal of Molecular Structure, 1223, 128984.[10]

-

Zhu, X.-F., Lan, J., & Kwon, O. (2003). An Expedient Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Highly Functionalized Tetrahydropyridines. Journal of the American Chemical Society, 125(16), 4716–4717.[11]

-

ChemBK. (2024, April 9). 4-Amino-3-Fluoropyridine. Retrieved from a general chemical database.[12]

-

ChemicalBook. (2026, January 13). 4-Amino-2-fluoropyridine. Retrieved from a general chemical database.[13]

-

Sigma-Aldrich. (n.d.). 4-(2-Aminoethyl)pyridine 96%. Retrieved from a general chemical supplier database.[14]

Sources

- 1. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. 4-Ethylpyridin-2-amine | C7H10N2 | CID 118425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Fluoropyridin-3-amine | C5H5FN2 | CID 21846895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. An Expedient Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Highly Functionalized Tetrahydropyridines [organic-chemistry.org]

- 12. chembk.com [chembk.com]

- 13. 4-Amino-2-fluoropyridine | 18614-51-2 [chemicalbook.com]

- 14. 4-(2-氨基乙基)吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]

Step-by-step synthesis protocol for 4-Ethyl-2-fluoropyridin-3-amine

Application Note: Palladium-Catalyzed sp²-sp³ Cross-Coupling for the Synthesis of 4-Ethyl-2-fluoropyridin-3-amine

Target Audience: Synthetic Chemists, Medicinal Chemistry Teams, and Process Development Scientists.

Introduction & Mechanistic Rationale

Fluorinated aminopyridines are highly privileged scaffolds in modern drug discovery, frequently utilized as bioisosteres for anilines and as key hinge-binding motifs in kinase inhibitors. The synthesis of 4-Ethyl-2-fluoropyridin-3-amine presents a unique regiochemical challenge. While direct electrophilic alkylation of the pyridine ring is unviable due to deactivation by the fluorine atom, transition-metal-catalyzed cross-coupling offers a highly regioselective pathway.

This protocol details a robust Suzuki-Miyaura cross-coupling strategy starting from the commercially accessible 4-bromo-2-fluoropyridin-3-amine. Alkylboronic acids (sp³ hybridized) are notoriously prone to competitive β-hydride elimination during cross-coupling. To circumvent this, we employ Pd(dppf)Cl₂·CH₂Cl₂ as the precatalyst. The large bite angle of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand accelerates the reductive elimination step, effectively outcompeting the undesired β-hydride elimination pathway[1]. Furthermore, the reaction is conducted without the need to protect the free C3-amine, streamlining the synthetic sequence [2].

Experimental Workflow

Experimental workflow for the synthesis of 4-Ethyl-2-fluoropyridin-3-amine.

Quantitative Reaction Parameters

The following table outlines the stoichiometric requirements optimized for a 10 mmol scale synthesis. The use of 2.0 equivalents of ethylboronic acid compensates for its partial protodeboronation under aqueous alkaline conditions at elevated temperatures.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |

| 4-Bromo-2-fluoropyridin-3-amine | 190.99 | 1.0 | 1.91 g (10.0 mmol) | Electrophile |

| Ethylboronic acid | 73.89 | 2.0 | 1.48 g (20.0 mmol) | Nucleophile |

| K₂CO₃ | 138.21 | 3.0 | 4.15 g (30.0 mmol) | Base (Activates Boronic Acid) |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 (5 mol%) | 408 mg (0.5 mmol) | Catalyst |

| 1,4-Dioxane | 88.11 | 0.2 M | 40 mL | Organic Solvent |

| Deionized Water | 18.02 | - | 10 mL | Aqueous Co-solvent |

Step-by-Step Synthesis Protocol

Step 1: System Preparation and Degassing

-

Equip a 100 mL Schlenk flask with a magnetic stir bar.

-

Add 40 mL of 1,4-dioxane and 10 mL of deionized water to the flask.

-

Causality Check: Perform three freeze-pump-thaw cycles or sparge the solvent mixture vigorously with Argon for 30 minutes. Rationale: Oxygen must be rigorously excluded. Molecular oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes, halting the catalytic cycle and leading to homocoupling byproducts [3].

Step 2: Reagent Charging

-

Under a positive flow of Argon, charge the flask with 4-bromo-2-fluoropyridin-3-amine (1.91 g, 10.0 mmol), ethylboronic acid (1.48 g, 20.0 mmol), and anhydrous K₂CO₃ (4.15 g, 30.0 mmol).

-

Add the precatalyst Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol) last.

-

Seal the Schlenk flask and purge the headspace with Argon three times.

Step 3: Catalytic Cross-Coupling

-

Transfer the flask to a pre-heated oil bath set to 90 °C.

-

Stir vigorously (800 rpm) for 12 hours.

-

Causality Check: The biphasic nature of the reaction requires high-speed stirring to ensure adequate mass transfer between the aqueous base (which forms the active reactive "ate" complex with the boronic acid) and the organic phase containing the aryl halide and catalyst.

-

Monitor reaction progress via LC-MS or TLC (Hexanes:EtOAc 7:3). The starting material should be completely consumed, yielding a lower-Rf product spot.

Step 4: Workup and Extraction

-

Remove the reaction mixture from the oil bath and allow it to cool to ambient temperature (20–25 °C).

-

Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc) and 30 mL of water. Transfer to a separatory funnel.

-

Separate the layers. Extract the aqueous layer with additional EtOAc (2 × 30 mL).

-

Combine the organic layers and wash with saturated aqueous NaCl (brine, 50 mL) to remove residual 1,4-dioxane and inorganic salts.

-

Dry the combined organic layers over anhydrous Na₂SO₄. Filter the suspension and concentrate the filtrate in vacuo using a rotary evaporator to yield a crude brown oil.

Step 5: Purification and Isolation

-

Dry-load the crude oil onto silica gel (approx. 5 g).

-

Purify via flash column chromatography using a gradient of Hexanes to 40% EtOAc in Hexanes.

-

Causality Check: The free amine on the pyridine ring can cause peak tailing on standard silica. If severe tailing is observed during TLC development, add 1% triethylamine (TEA) to the eluent system to deactivate the acidic silanol sites on the stationary phase.

-

Pool the product-containing fractions and concentrate in vacuo to afford 4-Ethyl-2-fluoropyridin-3-amine as a pale yellow solid/oil. (Expected yield: 70-85%).

Analytical Characterization (Expected)

-

LC-MS (ESI+): m/z calculated for C₇H₁₀FN₂ [M+H]⁺: 141.08; found: 141.1.

-

¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 5.2 Hz, 1H, Py-H6), 6.90 (d, J = 5.2 Hz, 1H, Py-H5), 3.75 (br s, 2H, -NH₂), 2.55 (q, J = 7.6 Hz, 2H, -CH₂-), 1.25 (t, J = 7.6 Hz, 3H, -CH₃).

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. URL: [Link]

-

Knappke, C. E. I.; von Wangelin, A. J. Recent developments in palladium-catalyzed alkyl-alkyl cross-coupling. Chem. Soc. Rev.2014 , 43 (9), 2853-2867. URL: [Link]

-

Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002 , 58 (48), 9633-9695. URL: [Link]

Palladium-catalyzed cross-coupling reactions with 4-Ethyl-2-fluoropyridin-3-amine

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 4-Ethyl-2-fluoropyridin-3-amine

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Content Focus: Overcoming steric and electronic deactivation in highly functionalized heteroarylamines.

Introduction & Mechanistic Rationale

In modern drug discovery, the strategic incorporation of fluorinated heterocycles is a proven method for modulating lipophilicity, metabolic stability, and target binding affinity. 4-Ethyl-2-fluoropyridin-3-amine is a highly versatile, yet synthetically challenging, building block.

When deploying this molecule in Palladium-catalyzed cross-coupling reactions, chemists must navigate three distinct mechanistic hurdles:

-

Electronic Deactivation: The highly electronegative fluorine atom at the C2 position withdraws electron density from the pyridine ring, significantly reducing the nucleophilicity of the C3-amino group.

-

Steric Hindrance: The ethyl group at the C4 position creates a sterically demanding environment directly ortho to the reacting amine. This imposes a high kinetic barrier during the amine coordination and reductive elimination steps of the catalytic cycle[1].

-

Chemoselectivity & Base Sensitivity: The C2-fluorine acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). Utilizing strong, nucleophilic bases (e.g., sodium tert-butoxide) in cross-coupling protocols will inevitably lead to the displacement of the fluorine atom, destroying the substrate[2].

This application note details two orthogonal, self-validating protocols to successfully functionalize this scaffold: a chemoselective Buchwald-Hartwig amination (C–N coupling) and a Sandmeyer-enabled Suzuki-Miyaura cross-coupling (C–C coupling).

Buchwald-Hartwig Amination (C–N Bond Formation)

To successfully utilize 4-ethyl-2-fluoropyridin-3-amine as a nucleophile against aryl halides, the catalyst system must be explicitly designed to handle ortho-substituted primary amines.

Causality Behind Experimental Choices:

-

Ligand Selection (BrettPhos): Standard ligands like BINAP or XPhos fail to overcome the steric penalty imposed by the 4-ethyl group. BrettPhos is structurally engineered with a bulky biaryl framework that prevents unwanted bis-arylation, while its electron-donating methoxy group accelerates the rate-limiting reductive elimination step[3][4].

-

Base Selection (Cs₂CO₃): To prevent SNAr degradation at the C2-fluoro position, a non-nucleophilic, mild inorganic base such as Cesium Carbonate (Cs₂CO₃) is mandatory[2].

Catalytic cycle of BrettPhos-mediated Buchwald-Hartwig amination of 4-Ethyl-2-fluoropyridin-3-amine.

Protocol 1: Chemoselective C–N Coupling

This protocol is designed as a self-validating system to ensure reproducibility.

Step-by-Step Methodology:

-

Inert Preparation: In a nitrogen-filled glovebox (to protect the highly oxygen-sensitive Pd(0) active species), charge an oven-dried 20 mL scintillation vial with the Aryl Halide (1.0 equiv, 1.0 mmol), 4-Ethyl-2-fluoropyridin-3-amine (1.2 equiv, 1.2 mmol), BrettPhos Pd G3 precatalyst (0.05 mmol, 5 mol%), and finely milled anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol).

-

Solvent Addition: Add 5.0 mL of anhydrous, degassed 1,4-Dioxane. The non-polar nature of dioxane further suppresses off-cycle SNAr pathways.

-

Execution: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat to 100 °C in an aluminum heating block for 12 hours under vigorous stirring (800 rpm).

-

Self-Validating In-Process Control (IPC): At 12 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via UPLC-MS.

-

Validation Metric: The reaction is deemed successful when the extracted ion chromatogram (EIC) for the starting aryl halide is flatline. Crucially, verify the absence of a +73 Da mass shift relative to the product; this confirms that tert-butoxy/alkoxy SNAr displacement of the C2-fluorine has been successfully prevented.

-

-

Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove insoluble inorganic salts (Cs₂CO₃) and precipitated palladium black. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

Orthogonal C–C Bond Formation via Sandmeyer/Suzuki-Miyaura Sequence

Direct Palladium-catalyzed C–F activation at the C2 position is thermodynamically unfavorable without highly specialized, bespoke catalysts. If the synthetic goal is to form a C–C bond at the C3 position, the most robust strategy is to convert the electronically deactivated primary amine into a highly reactive bromide via Sandmeyer chemistry, followed by a standard Suzuki-Miyaura coupling.

Two-step synthetic workflow for C3-arylation via Sandmeyer bromination and Suzuki coupling.

Protocol 2: C3-Bromination and Suzuki-Miyaura Coupling

Step-by-Step Methodology:

-

Diazotization & Bromination: Dissolve 4-Ethyl-2-fluoropyridin-3-amine (1.0 equiv) and CuBr₂ (1.2 equiv) in anhydrous Acetonitrile (0.2 M) under a nitrogen atmosphere. Cool the flask to 0 °C.

-

Reagent Addition: Dropwise add tert-butyl nitrite (t-BuONO, 1.5 equiv) over 15 minutes.

-

Self-Validating Observation: The immediate, controlled evolution of nitrogen gas (bubbling) serves as a visual confirmation that the diazonium salt is successfully decomposing into the targeted aryl radical/cation intermediate.

-

-

Quench & Isolate: After 2 hours at room temperature, quench the reaction with 1M HCl to break down the copper complexes. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield 3-bromo-4-ethyl-2-fluoropyridine.

-

Suzuki-Miyaura Coupling: In a degassed flask, combine the isolated bromide (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 equiv) in a 4:1 mixture of 1,4-Dioxane/H₂O. Heat to 90 °C for 8 hours. The bidentate dppf ligand effectively resists the steric bulk of the 4-ethyl group during transmetalation, driving the reaction to completion.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization landscape for the Buchwald-Hartwig amination of 4-ethyl-2-fluoropyridin-3-amine, highlighting the causality of catalyst and base selection.

| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |

| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | < 5% | Complete substrate degradation via SNAr at the C2-fluoro position[2]. |